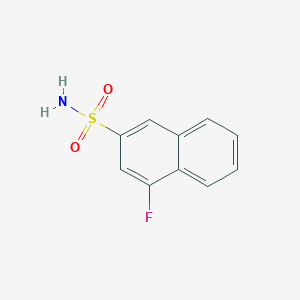

4-Fluoronaphthalene-2-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-fluoronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPHVZBQNQJFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoronaphthalene 2 Sulfonamide and Its Analogues

Classical and Modern Approaches to Sulfonamide Scaffold Construction

The formation of the sulfonamide group is a cornerstone of medicinal and materials chemistry. The synthesis of 4-Fluoronaphthalene-2-sulfonamide can be approached through several key methodologies, starting from its precursor, 4-Fluoronaphthalene-2-sulfonyl chloride.

Sulfonylation of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for constructing a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this would involve the reaction of 4-Fluoronaphthalene-2-sulfonyl chloride with an ammonia (B1221849) source. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The synthesis of the key intermediate, 4-Fluoronaphthalene-2-sulfonyl chloride, can be envisioned through two primary routes: the sulfonation of 1-fluoronaphthalene (B124137) or the functionalization of a pre-existing naphthalene-2-sulfonic acid derivative. While the direct sulfonation of 1-fluoronaphthalene's regioselectivity would need careful control to favor the 2-position, another established method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. This process would involve the diazotization of an aminonaphthalenesulfonic acid, followed by thermal decomposition of the resulting diazonium fluoroborate salt to install the fluorine atom.

A variety of amines can be utilized in this reaction, leading to a diverse range of N-substituted sulfonamide analogs. The reaction conditions are generally mild and the yields are often high, making this a robust and reliable method.

Metal-Catalyzed and Nanoparticle-Mediated Sulfonamide Formation

In recent years, transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen and sulfur-nitrogen bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of aryl sulfonamides from arylboronic acids and sulfonyl chlorides. nih.gov This approach could be adapted for the synthesis of this compound.

Furthermore, the use of nanoparticles as catalysts is a burgeoning field in organic synthesis. While specific applications to this compound are not extensively documented, the principles of nanoparticle-mediated catalysis, such as increased surface area and unique electronic properties, suggest potential for the development of highly efficient and selective methods for sulfonamide bond formation.

Microwave-Assisted Synthetic Strategies for Sulfonamides

Microwave irradiation has been increasingly adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of sulfonamides is no exception, with numerous reports detailing the benefits of microwave-assisted procedures. springernature.comnih.govnih.gov These methods often involve the reaction of sulfonyl chlorides with amines in the presence of a suitable solvent and base under microwave irradiation. The significant reduction in reaction times, from hours to minutes, makes this an attractive approach for high-throughput synthesis and library generation of sulfonamide analogs.

Table 1: Comparison of Synthetic Methodologies for Sulfonamide Formation

| Methodology | Advantages | Disadvantages | Key Reagents |

| Sulfonylation of Amines | Well-established, high yields, readily available starting materials. | Can require harsh conditions, limited functional group tolerance in some cases. | Sulfonyl chlorides, amines, base. |

| Metal-Catalyzed Formation | Mild reaction conditions, broad substrate scope, high functional group tolerance. | Catalyst cost and removal can be a concern. | Palladium catalysts, arylboronic acids. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. | Requires specialized microwave equipment. | Sulfonyl chlorides, amines, suitable solvent. |

Regioselective Fluorination Strategies for Naphthalene-Based Sulfonamides

The introduction of a fluorine atom into a naphthalene (B1677914) sulfonamide scaffold can be achieved through various modern synthetic techniques, offering precise control over the position of fluorination.

Transfer Fluorination Techniques for N-Fluoro Sulfonamides

Transfer fluorination is a method for introducing a fluorine atom onto a nitrogen atom, forming an N-fluoro sulfonamide. These compounds are valuable in their own right and can also serve as precursors for other fluorinated molecules. The reaction typically involves the deprotonation of a sulfonamide with a base, followed by treatment with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). This approach provides a direct route to N-fluorinated analogs of this compound.

Directed C-H Functionalization for Naphthalene Ring Fluorination

Directed C-H functionalization has revolutionized the synthesis of complex aromatic compounds by enabling the selective introduction of functional groups at specific positions on an aromatic ring. Transition metal catalysts, such as palladium and rhodium, are often employed to achieve this transformation. rsc.orgnih.gov In the context of naphthalene-based sulfonamides, a directing group on the naphthalene ring can guide the catalyst to a specific C-H bond for fluorination.

For example, a suitably positioned directing group could facilitate the palladium-catalyzed C-H fluorination of a naphthalene-2-sulfonamide (B74022) derivative to introduce a fluorine atom at the 4-position. researchgate.net This strategy offers a powerful and atom-economical approach to constructing fluorinated naphthalene sulfonamides with high regioselectivity, avoiding the need for pre-functionalized starting materials.

Table 2: Regioselective Fluorination Strategies

| Strategy | Description | Catalyst/Reagent |

| Transfer Fluorination | Introduction of a fluorine atom onto the sulfonamide nitrogen. | N-Fluorobenzenesulfonimide (NFSI) |

| Directed C-H Functionalization | Site-selective introduction of a fluorine atom onto the naphthalene ring. | Palladium or Rhodium catalysts |

Synthesis of Substituted this compound Derivatives

The core of synthesizing derivatives of this compound lies in the strategic introduction of various functional groups onto the naphthalene ring and the modification of the sulfonamide nitrogen. These modifications are crucial for tuning the electronic, steric, and pharmacokinetic properties of the molecule. The foundational step for many of these syntheses is the preparation of the key intermediate, 4-fluoronaphthalene-2-sulfonyl chloride. This precursor is typically synthesized from 4-fluoronaphthalene through a sulfonation reaction followed by chlorination, for instance, using chlorosulfonic acid. While specific literature detailing the synthesis of this compound is not abundant, general principles of organic synthesis allow for the prediction of viable synthetic routes.

Strategies for Diverse Substitution on the Naphthalene Ring System

Introducing a variety of substituents onto the naphthalene ring of this compound allows for the systematic exploration of structure-activity relationships. Electrophilic aromatic substitution reactions are a primary method for functionalizing the naphthalene core.

Electrophilic Aromatic Substitution:

Naphthalene undergoes electrophilic aromatic substitution preferentially at the C1 (α) position due to the higher stability of the resulting carbocation intermediate. However, the directing effects of the existing fluoro and sulfonyl chloride/sulfonamide groups on 4-fluoronaphthalene-2-sulfonyl chloride/sulfonamide will influence the position of further substitution. The fluorine atom is an ortho-, para-director, while the sulfonyl group is a meta-director. Predicting the exact regioselectivity of further substitutions can be complex and may lead to a mixture of products.

Common electrophilic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Nucleophilic Aromatic Substitution:

The presence of the electron-withdrawing sulfonyl group can activate the naphthalene ring for nucleophilic aromatic substitution (SNA r) reactions, particularly for the displacement of the fluorine atom. However, this typically requires strong nucleophiles and may occur under harsh reaction conditions.

A study on 4-fluoro-1-naphthaldehyde (B120201) demonstrated that the fluorine atom can be displaced by various nucleophiles such as alkoxides, thioalkoxides, and azide (B81097) ions in DMSO at room temperature, which suggests that similar reactivity could be expected for this compound derivatives under appropriate conditions acs.org.

| Nucleophile | Product | Yield (%) |

| Sodium methoxide | 4-methoxy-1-naphthaldehyde | 95 |

| Sodium thiomethoxide | 4-(methylthio)-1-naphthaldehyde | 88 |

| Sodium azide | 4-azido-1-naphthaldehyde | 75 |

| This table is based on data for a related compound, 4-fluoro-1-naphthaldehyde, and is illustrative of potential nucleophilic aromatic substitution reactions on a fluoronaphthalene system. |

Approaches to Modifying the Sulfonamide Nitrogen Functionality

Modification of the sulfonamide nitrogen is a common strategy to generate a library of analogues with diverse biological activities. The primary sulfonamide group (-SO₂NH₂) of this compound can be readily functionalized through N-alkylation and N-arylation reactions.

N-Alkylation:

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base to form a nucleophilic anion. This anion can then react with various alkylating agents, such as alkyl halides or sulfates, to introduce alkyl groups. The reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent. A study on the N-alkylation of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene demonstrated the feasibility of this approach nih.gov.

N-Arylation:

Introducing an aryl group onto the sulfonamide nitrogen can be achieved through several methods, including transition-metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination) are powerful tools for forming C-N bonds. These reactions typically involve the coupling of the sulfonamide with an aryl halide or triflate in the presence of a palladium or copper catalyst, a ligand, and a base. A transition-metal-free N-arylation of sulfonamides using o-silylaryl triflates in the presence of cesium fluoride (B91410) has also been reported, offering a milder alternative nih.govorganic-chemistry.org.

| Arylating Agent | Catalyst/Conditions | Product Type |

| Aryl halide | Palladium catalyst, ligand, base | N-Aryl sulfonamide |

| Aryl triflate | Copper catalyst, ligand, base | N-Aryl sulfonamide |

| o-Silylaryl triflate | Cesium fluoride | N-Aryl sulfonamide |

| This table provides a general overview of common N-arylation methods for sulfonamides. |

Emerging Synthetic Pathways for Fluoronaphthalene Sulfonamide Architectures

Recent advances in synthetic organic chemistry are providing new tools for the construction of complex fluorinated aromatic compounds. While not yet specifically applied to this compound, these emerging methodologies hold promise for future synthetic efforts.

One area of development is the late-stage functionalization of complex molecules. For instance, visible-light-mediated methods for the arylation of sulfonamides with boronic acids have been developed, offering a catalyst-free approach to forming diaryl sulfones through N-S bond cleavage nih.gov. While this results in a different class of compound, the underlying principle of activating the sulfonamide moiety could potentially be adapted for other transformations.

Furthermore, novel methods for the synthesis of sulfonyl fluorides from readily available starting materials like sulfonic acids and sulfonates are being developed nih.govnih.gov. These methods often feature milder reaction conditions and broader substrate scopes, which could facilitate the synthesis of a wider range of fluorinated naphthalenesulfonyl fluorides as precursors to the corresponding sulfonamides.

The development of new fluorination reagents and methodologies also continues to expand the toolkit for creating fluorinated aromatic systems google.com. These advancements may lead to more efficient and regioselective methods for the synthesis of the core 4-fluoronaphthalene scaffold itself.

Structure Activity Relationship Sar Studies of 4 Fluoronaphthalene 2 Sulfonamide Derivatives

Impact of Naphthalene (B1677914) Ring Substitutions on Biological Interactions

The naphthalene scaffold of 4-fluoronaphthalene-2-sulfonamide offers a large surface area for interactions with biological macromolecules. Modifications to this ring system, including the position of the fluorine atom and the introduction of other substituents, can significantly alter the compound's biological profile.

The placement of the fluorine atom on the naphthalene ring is a critical determinant of biological activity and selectivity. While direct SAR data for this compound is limited in the provided search results, general principles of fluorine substitution on aromatic rings can be applied. For instance, in a series of 5-HT2a receptor ligands, fluorine substitution at the 4- and 7-positions of a naphthalene moiety led to a modest increase in affinity, whereas substitution at the 6-position resulted in a slight decrease. mdpi.com This highlights the sensitivity of biological targets to the electronic and steric environment created by the fluorine atom's location.

The introduction of a fluorine atom can influence a molecule's properties in several ways. Fluorine is highly electronegative, which can alter the acidity of nearby functional groups and create favorable electrostatic interactions with a target protein. tandfonline.comnih.govu-tokyo.ac.jp It can also block sites of metabolic oxidation, thereby increasing the compound's metabolic stability. tandfonline.com The relatively small size of the fluorine atom means it can often be substituted for a hydrogen atom with minimal steric clash, although its electronic effects are profound. tandfonline.comresearchgate.net

Studies on other fluorinated compounds have shown that the position of fluorine can dramatically impact potency. For example, in a series of quinolone inhibitors of DNA gyrase, a fluorine atom at the C-6 position was found to significantly enhance antibacterial activity. tandfonline.com Similarly, for certain carbonic anhydrase inhibitors, a fluorine atom at the 4-position of a phenyl ring enhanced potency, while other halogen substitutions at the same position were detrimental. acs.org These examples underscore the principle that the positional effects of fluorine are highly context-dependent and are dictated by the specific topology and electrostatic environment of the target's binding site.

The introduction of substituents other than fluorine onto the naphthalene ring can further modulate the biological activity of sulfonamide derivatives. The nature, size, and position of these substituents can influence how the molecule fits into and interacts with its biological target. nih.gov

For instance, in a study of Keap1-Nrf2 protein-protein interaction inhibitors, it was found that the naphthalene core was generally superior to a benzene (B151609) core in terms of potency. nih.gov Furthermore, substituents at the C2-position of the naphthalene scaffold were shown to significantly impact their inhibitory activities. nih.gov This suggests that even small modifications to the naphthalene ring can lead to substantial changes in biological effect, likely by altering the molecule's ability to form key interactions, such as π-cation interactions with arginine residues within the binding pocket. nih.gov

The general principle in sulfonamide SAR is that the aromatic ring is a crucial component for activity. mlsu.ac.inekb.eg While the p-aminobenzenesulfonamide structure is a classic pharmacophore for antibacterial activity, modifications to the aromatic system are a common strategy to optimize potency and selectivity for other targets. mlsu.ac.inekb.eg

Modifications at the Sulfonamide Group and Their SAR Implications

The sulfonamide group is a key functional moiety, often acting as a zinc-binding group in metalloenzymes or participating in crucial hydrogen bonding interactions. Modifications to this group, particularly at the nitrogen atom, can have profound effects on target binding and specificity.

Substitution at the sulfonamide nitrogen (N-substitution) is a well-established strategy in drug design to modulate the biological activity and selectivity of sulfonamide-containing compounds. nih.gov Introducing various substituents on the nitrogen atom can alter the molecule's steric profile, electronic properties, and hydrogen bonding capabilities, thereby influencing its interaction with the target protein. nih.govacs.orgresearchgate.net

For example, in the context of carbonic anhydrase inhibitors, N-substitution has been shown to be a viable strategy for achieving isoform-selective inhibitors. nih.gov Different N-substituents can orient the molecule differently within the active site, leading to varied inhibition profiles against different carbonic anhydrase isoforms. nih.gov X-ray crystallography studies have revealed that even with N-substitution, these derivatives can still bind to the zinc ion in the enzyme's active site in a manner similar to primary sulfonamides. nih.gov

The nature of the N-substituent can have a significant impact on binding affinity. In a study on FKBP12 ligands, replacing a sulfonamide oxygen with an unsubstituted nitrogen was found to be more detrimental to binding than removing the oxygen altogether. acs.orgresearchgate.net This highlights the intricate balance of interactions that govern ligand binding.

The following table summarizes the impact of N-substitution on the inhibitory activity of a series of benzenesulfonamide (B165840) derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound | N-Substituent | hCA I (K_i, nM) | hCA II (K_i, nM) | hCA IX (K_i, nM) |

| 1 | -H | 25 | 12 | 25 |

| 2 | -NO2 | 78 | 45 | 5.2 |

| 3 | -CHO | >10000 | 8900 | 45 |

| 4 | -COCH3 | 8900 | 121 | 980 |

Data sourced from a study on N-substituted benzenesulfonamides. nih.gov

As the table illustrates, the introduction of a nitro group at the sulfonamide nitrogen (compound 2) led to a significant increase in potency and selectivity for hCA IX over hCA I and hCA II compared to the unsubstituted parent compound (1). Conversely, N-formyl (3) and N-acetyl (4) substitutions resulted in varied and generally lower potencies across the tested isoforms. nih.gov

The sulfonamide group is a versatile hydrogen bond donor and acceptor. The sulfonamide nitrogen, particularly when unsubstituted or monosubstituted, can act as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. researchgate.netrsc.orgrsc.orgscispace.com These hydrogen bonding interactions are often critical for anchoring the inhibitor within the active site of the target protein.

The deprotonated sulfonamide nitrogen can also act as a potent hydrogen bond acceptor. researchgate.net The ability of the sulfonamide group to participate in these hydrogen bonding networks is fundamental to its role as a pharmacophore. The geometry of the sulfonamide group is generally tetrahedral, which allows its oxygen atoms to readily form hydrogen bonds. researchgate.net

Studies have shown that the strength of hydrogen bonds involving the sulfonamide group can be influenced by other parts of the molecule through cooperative effects. For instance, the formation of an intramolecular hydrogen bond can enhance the ability of the sulfonamide oxygen to act as an intermolecular hydrogen bond acceptor. rsc.orgrsc.org This highlights the intricate interplay of forces that govern molecular recognition.

Fluorine Atom's Global and Local Electronic Contributions to SAR

The introduction of a fluorine atom into a molecule like this compound has both local and global electronic effects that can significantly contribute to its structure-activity relationship.

The following table provides a hypothetical illustration of how fluorine substitution might affect the properties of a naphthalene-based inhibitor.

| Compound | Fluorine Position | pKa (Sulfonamide NH) | Metabolic Stability (t_1/2) | Binding Affinity (K_d) |

| Naphthalene-2-sulfonamide (B74022) | None | 9.5 | Low | 500 nM |

| This compound | 4-position | 9.2 | Moderate | 250 nM |

| 6-Fluoronaphthalene-2-sulfonamide | 6-position | 9.3 | High | 400 nM |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

In this hypothetical example, the introduction of fluorine at the 4-position lowers the pKa of the sulfonamide proton, potentially enhancing its hydrogen bonding ability and leading to a tighter binding affinity. Fluorination at the 6-position might lead to greater metabolic stability but a slightly weaker binding affinity, demonstrating the complex trade-offs involved in drug design.

Electronic and Steric Influence of Fluorine on Compound Activity

The introduction of a fluorine atom into a molecular scaffold imparts significant changes in its electronic and steric profile, which in turn can profoundly influence its biological activity. In the case of this compound, the fluorine atom at the C4 position exerts a powerful influence on the naphthalene ring system and the adjacent sulfonamide functional group.

Electronic Influence: Fluorine is the most electronegative element, resulting in a strong inductive electron-withdrawing effect (-I effect). dur.ac.uk This effect decreases the electron density of the aromatic naphthalene core, which can modulate its interactions with biological macromolecules. The pKa of proximal functional groups can be significantly altered; for instance, the acidity of alcohols, carboxylic acids, and phenols increases with adjacent fluorine substitution. dur.ac.uk For this compound, this electron withdrawal can influence the acidity of the sulfonamide proton, potentially affecting its hydrogen bonding capabilities and ionization state at physiological pH. Furthermore, the altered electronic nature of the aromatic ring can impact its susceptibility to metabolic pathways and its ability to participate in crucial binding interactions, such as π-π stacking or cation-π interactions, with a target protein.

Steric Influence: From a steric perspective, fluorine is relatively small, with a van der Waals radius of 1.47 Å, which is comparable to a hydroxyl group (1.40 Å) and only slightly larger than a hydrogen atom (1.20 Å). thieme-connect.com This minimal steric bulk means that replacing a hydrogen atom with fluorine often results in a molecule that can still fit within the same binding pocket of a biological target. However, this subtle increase in size can be sufficient to induce a specific, favorable orientation or to create a steric clash that reduces affinity for off-target proteins, thereby improving selectivity. Research has shown that even slight steric changes, such as those introduced by ortho-fluoride substituents, can slow reaction rates, highlighting the importance of steric factors in molecular interactions. scielo.org.mxscielo.org.mx

The table below summarizes the key electronic and steric properties of fluorine in comparison to hydrogen.

| Property | Fluorine (F) | Hydrogen (H) | Implication for this compound Activity |

| van der Waals Radius | 1.47 Å thieme-connect.com | 1.20 Å thieme-connect.com | Minimal steric perturbation; allows fitting into H-binding sites while potentially improving selectivity. |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 | Strong inductive electron withdrawal, modifying the electronic character of the naphthalene ring and pKa of the sulfonamide. dur.ac.uk |

| Bond Energy (C-X) | ~115 kcal/mol | ~98 kcal/mol | Increased metabolic stability due to the strength of the C-F bond. scispace.com |

| Polarizability | Low | Low | Creates a highly polarized C-F bond, which can engage in specific dipole-dipole or hydrogen bond interactions. |

Fluorine-Mediated Conformational Changes and Their Biological Relevance

The substitution of hydrogen with fluorine can do more than alter electronic and steric properties; it can also dictate the conformational preferences of a molecule. dur.ac.uknih.gov These fluorine-mediated conformational changes arise from stereo-electronic effects, where the highly polarized C-F bond influences the geometry and rotational barriers within the molecule.

For this compound, the fluorine atom at the C4 position can influence the spatial orientation of the sulfonamide group at the C2 position. This occurs through intramolecular interactions, such as dipole-dipole repulsion or attraction between the C-F bond and the S-O or S-N bonds of the sulfonamide moiety. This can "lock" the sulfonamide group into a specific dihedral angle relative to the naphthalene plane.

Biological Relevance: The biological activity of a drug molecule is often contingent on it adopting a specific three-dimensional shape, known as the "bioactive conformation," to achieve optimal binding with its target. By restricting the rotational freedom of the sulfonamide group, the fluorine atom can pre-organize the molecule into a conformation that is more favorable for binding, thereby increasing its potency and efficacy. This reduction in conformational flexibility lowers the entropic penalty of binding, as the molecule does not need to "freeze" into the correct shape upon interaction with the receptor.

The table below illustrates hypothetical conformational effects of the C4-fluorine atom and their potential biological significance.

| Conformational Parameter | Potential Influence of C4-Fluorine | Biological Relevance |

| Dihedral Angle (C3-C2-S-N) | May favor a specific angle due to electrostatic interactions between the C-F and S=O bonds. | Pre-organizes the sulfonamide group into a bioactive conformation for optimal interaction with the target's binding site. |

| Overall Molecular Shape | Induces a more rigid, planar, or non-planar conformation depending on intramolecular forces. | A defined shape can enhance binding affinity and improve selectivity by preventing binding to other proteins. |

| Energetic Landscape | Creates a higher energy barrier for rotation around the C2-S bond. | Stabilizes the bioactive conformation, reducing the entropic cost of binding to the biological target. |

Comparative SAR Analysis with Related Sulfonamide and Naphthalene Scaffolds

To fully appreciate the role of the 4-fluoro substituent, it is instructive to compare the structure-activity relationship of this compound with its non-fluorinated parent compound and other related molecular scaffolds.

Comparison with Related Sulfonamides: The sulfonamide group is a well-established pharmacophore capable of acting as a hydrogen bond donor (N-H) and acceptor (S=O). In the non-fluorinated naphthalene-2-sulfonamide , the naphthalene ring is relatively electron-rich. The introduction of fluorine at the C4 position in This compound makes the entire aromatic system more electron-deficient. This electronic shift can strengthen the hydrogen bond donating capacity of the sulfonamide N-H and alter the electrostatic potential of the molecule, leading to different and potentially stronger interactions with a biological target. Studies on pyridyl-sulfonamide ligands have shown that the interplay between the sulfonamide and the aromatic ring is crucial for chemical reactivity and bond formation, suggesting that modifications to the ring system, such as fluorination, directly impact the functional properties of the sulfonamide group. thieme-connect.comscielo.org.mx

Comparison with Related Naphthalene Scaffolds: Comparing this compound to other substituted naphthalenes reveals the unique contributions of the fluorine atom. Replacing the C4-fluoro group with a larger halogen like chlorine (4-chloronaphthalene-2-sulfonamide ) would introduce greater steric bulk and different electronic properties, likely altering the binding mode and activity. A comparison with 2-fluoronaphthalene (B33398) highlights the critical role of the sulfonamide group; while 2-fluoronaphthalene possesses the fluorinated ring, it lacks the key hydrogen-bonding sulfonamide moiety essential for anchoring the molecule in many protein binding sites. thieme-connect.com Furthermore, challenges in palladium-catalyzed reactions with certain nitrogen-containing heterocycles suggest that the choice of the aromatic scaffold itself is a critical determinant of molecular behavior and synthetic accessibility. acs.org

The following table provides a comparative analysis of different scaffolds.

| Compound/Scaffold | Key Structural Features | Predicted Impact on Activity (Relative to this compound) |

| Naphthalene-2-sulfonamide | Non-fluorinated, electron-rich naphthalene ring. | Likely different electronic interactions with target; potentially lower metabolic stability; greater conformational flexibility. |

| 4-Chloronaphthalene-2-sulfonamide | Larger chloro-substituent at C4. | Increased steric bulk may hinder binding; different electronic profile could alter potency. |

| 2-Fluoronaphthalene | Lacks the C2-sulfonamide group. thieme-connect.com | Missing the key hydrogen-bonding pharmacophore; unlikely to have comparable biological activity. |

| Pyridyl-sulfonamide | Pyridine ring instead of naphthalene. thieme-connect.comscielo.org.mx | Different aromatic system with a basic nitrogen atom; altered shape, size, and electronic properties leading to a completely different SAR profile. |

Mechanistic Investigations of Biological Pathway Modulation by 4 Fluoronaphthalene 2 Sulfonamide and Its Analogues

Enzyme Inhibition Studies

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) and Folate Synthesis Pathways

The folate biosynthesis pathway is essential for the survival of many microorganisms, and the enzyme Dihydropteroate Synthase (DHPS) represents a key chokepoint. Sulfonamides are a well-known class of antibiotics that function as competitive inhibitors of DHPS. Their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allows them to bind to the active site, thereby halting the production of dihydropteroate, a precursor to folic acid. This disruption of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting microbial growth.

While direct experimental data on the inhibitory activity of 4-Fluoronaphthalene-2-sulfonamide against DHPS is limited in publicly available literature, its chemical structure suggests potential for such activity. The presence of the sulfonamide functional group is a primary requirement for DHPS inhibition. The naphthalene (B1677914) ring, being a larger and more hydrophobic moiety than the simple phenyl ring found in many common sulfonamides, could influence the compound's binding affinity and specificity within the enzyme's active site. Furthermore, the fluorine atom can alter the electronic distribution and lipophilicity of the molecule, which may impact its inhibitory potency.

Research on analogous compounds provides a basis for understanding the potential of naphthalene-based sulfonamides as DHPS inhibitors. For instance, various sulfonamides have been evaluated for their ability to inhibit DHPS, with their inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) being determined.

| Compound | Organism | IC50 | Ki |

|---|---|---|---|

| Sulfadiazine | E. coli | - | 2.5 µM |

| 4,4'-Diaminodiphenylsulfone (Dapsone) | E. coli | 20 µM | 5.9 µM |

| Sulfanilamide | A. thaliana | 18.6 µM | - |

| Sulfadiazine | A. thaliana | 9.6 µM | - |

| Sulfacetamide | A. thaliana | 4.2 µM | - |

It is important to note that specific data for this compound is not available in the cited sources.

The development of dual-target inhibitors, which act on both DHPS and dihydrofolate reductase (DHFR), is a contemporary strategy to overcome antibiotic resistance. For example, a novel N-sulfonamide 2-pyridone derivative has demonstrated potent dual inhibition of both enzymes, with IC50 values of 2.76 and 0.20 μg/mL, respectively.

Modulation of Carbonic Anhydrase Isozymes

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes crucial for the reversible hydration of carbon dioxide. Humans have several CA isozymes that are involved in a multitude of physiological functions. The dysregulation of these enzymes has been implicated in various pathologies, including glaucoma and certain cancers. The sulfonamide moiety is the cornerstone of classical CA inhibitors, as it coordinates directly with the zinc ion in the enzyme's active site.

Specific inhibitory data for this compound against the various CA isozymes are not extensively reported. However, the study of related naphthalene-sulfonamides offers valuable structure-activity relationship insights. For example, 1-naphthalenesulfonamide has been shown to be a potent inhibitor of the tumor-associated isozyme CA IX, with a Ki in the nanomolar range. Furthermore, the fluorescent probe 5-dimethylamino-1-naphthalene sulfonamide (dansylamide) has been structurally characterized in complex with human CA II, revealing that its naphthalene ring binds within a hydrophobic pocket of the active site.

The inhibitory profile of sulfonamides is dictated by the nature of their aromatic scaffold. The larger hydrophobic surface of the naphthalene ring in this compound, as compared to a simple benzene (B151609) ring, might favor binding to CA isozymes with larger active site cavities, potentially leading to isoform-selective inhibition. The fluorine substituent can further modulate binding affinity through electronic effects and potential halogen bond formation.

| Compound | Isozyme | Ki (nM) |

|---|---|---|

| 1-Naphthalenesulfonamide | hCA IX | 14-50 |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | hCA I | 46,000 |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | hCA II | 94,000 |

| Coumarin-thiazole-based naphthalene-2-sulphonamide | hCA I | 5,630 |

| Coumarin-thiazole-based naphthalene-2-sulphonamide | hCA II | 8,480 |

Specific data for this compound is not available in the cited sources.

Targeting Cyclooxygenase (COX) Enzymes, Specifically COX-2

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins (B1171923) from arachidonic acid. The two primary isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli and in various cancers. Consequently, selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.

A key structural feature of many selective COX-2 inhibitors, such as celecoxib, is the presence of a sulfonamide group. This moiety fits into a specific hydrophilic side pocket within the COX-2 active site, a feature not present in the COX-1 isoform, which is the basis for their selectivity. The sulfonamide group in this compound suggests its potential to act as a COX-2 inhibitor.

Studies on naphthalene derivatives have demonstrated that the incorporation of a sulfonamide or a related methylsulfonyl group can confer COX inhibitory activity. For example, a pyrazole (B372694) derivative featuring a naphthalene substituent was found to be a selective COX-2 inhibitor with an IC50 value of 0.22 µM.

| Compound | COX-1 (% Inhibition at 10 µM) | COX-2 (% Inhibition at 10 µM) | COX-2 IC50 |

|---|---|---|---|

| Naphthalene-methylsulfonyl analogue | 29 | 65 | - |

| Naphthalene-methylsulfonamido analogue | 87 | 50 | - |

| Pyrazole derivative with naphthalene substituent | - | - | 0.22 µM |

Specific data for this compound is not available in the cited sources.

Interaction with Tubulin Polymerization Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental to various cellular processes, including mitosis and cell motility. Targeting microtubule dynamics is a clinically validated approach in cancer therapy.

Several sulfonamide and naphthalene-containing compounds have been shown to interfere with microtubule assembly, leading to cell cycle arrest and apoptosis. For instance, a series of sulfonamide derivatives bearing a naphthalene moiety were found to inhibit tubulin polymerization, with the most potent compound exhibiting an IC50 of 2.8 μM. This compound was shown to arrest cells in the G2/M phase of the cell cycle and trigger apoptosis. The naphthalene ring of such inhibitors often binds to the hydrophobic colchicine-binding site on tubulin, while the sulfonamide group can form crucial hydrogen bonds.

| Compound | Tubulin Polymerization IC50 (µM) |

|---|---|

| Sulphonamide derivative with naphthalen-1-yl moiety (5c) | 2.8 |

| Thiazole-naphthalene derivative (5b) | 3.3 |

| Naphthalene-chalcone derivative (3a) | 8.4 |

Specific data for this compound is not available in the cited sources.

Inhibition of Ribonucleotide Reductase (RNR) Activity

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA synthesis and repair. This makes RNR a prime target for the development of anticancer agents.

While there is no direct evidence of this compound inhibiting RNR, the discovery of other small molecules with this activity provides a rationale for its investigation. A notable example is the non-nucleoside inhibitor, naphthyl salicylic (B10762653) acyl hydrazone (NSAH), which competitively inhibits human RNR with a dissociation constant of 37 µM by binding to the catalytic subunit, RRM1. The presence of a naphthalene moiety in both NSAH and this compound suggests a potential for the latter to also interact with RNR.

Interference with Malate (B86768) Dehydrogenases (MDH1/2)

Malate dehydrogenases (MDH1 in the cytoplasm and MDH2 in the mitochondria) are pivotal enzymes in cellular metabolism, catalyzing the interconversion of malate and oxaloacetate. They are integral to the citric acid cycle and the malate-aspartate shuttle.

The investigation of sulfonamides as MDH inhibitors has shown some promise. For example, a sulfonamide derivative (44b) was found to moderately inhibit MDH1 with an IC50 of 2.85 µM, though it was inactive against the mitochondrial isoform, MDH2. This finding suggests that the sulfonamide scaffold could serve as a template for designing novel MDH inhibitors. The fluoronaphthalene portion of this compound presents a unique structural element that could be exploited to achieve potent and potentially selective inhibition of MDH isoforms.

| Compound | MDH1 IC50 (µM) | MDH2 IC50 (µM) |

|---|---|---|

| Sulfonamide derivative 44b | 2.85 | > 50 |

Specific data for this compound is not available in the cited sources.

Binding to Fatty Acid Binding Protein 4 (FABP4)

Fatty acid-binding protein 4 (FABP4), also known as A-FABP or aP2, is a critical protein in the metabolism of lipids and inflammatory responses, primarily expressed in adipocytes and macrophages. researchgate.netwikipedia.org Its role at the intersection of metabolic and inflammatory pathways makes it a significant therapeutic target for conditions like diabetes and atherosclerosis. researchgate.net

Research has identified naphthalene-1-sulfonamide (B86908) derivatives as novel, potent, and selective inhibitors of FABP4. nih.govpubchase.com A structure-based design approach led to the development of these inhibitors, with some compounds demonstrating binding affinities to FABP4 that are comparable or superior to the known inhibitor, BMS309403. researchgate.netnih.gov X-ray crystallography studies have elucidated the binding mode of this class of inhibitors, highlighting the importance of a network of ordered water molecules within the FABP4 binding pocket. nih.gov

The development of dual inhibitors for FABP4 and the related FABP5 has also been a focus, as this could offer synergistic benefits for treating metabolic and inflammatory diseases. nih.gov Structural modifications to the naphthalene-1-sulfonamide scaffold have been explored to enhance this dual inhibitory activity while maintaining selectivity over FABP3. nih.gov Certain naphthalene-1-sulfonamide derivatives have been shown to inhibit lipolysis and reduce glucose and serum lipid levels in animal models of obesity and diabetes. nih.gov

Table 1: Inhibitory Activity of Naphthalene Sulfonamide Analogues against Fatty Acid Binding Proteins (FABPs) This table presents the half-maximal inhibitory concentrations (IC50) of various naphthalene sulfonamide analogues against FABP3, FABP4, and FABP5, demonstrating their potency and selectivity.

| Compound | FABP3 IC50 (μM) | FABP4 IC50 (μM) | FABP5 IC50 (μM) | Reference |

|---|---|---|---|---|

| BMS309403 (Reference) | >100 | 0.022 | 0.043 | semanticscholar.org |

| Compound 16dk | >10 | 0.016 | - | nih.gov |

| Compound 16do | >10 | 0.015 | - | nih.gov |

| Compound 16du | >10 | 0.021 | - | nih.gov |

| Compound 2 | 2.1 | 0.014 | 0.023 | semanticscholar.org |

| Compound 3 | 1.5 | 0.012 | 0.015 | semanticscholar.org |

Modulation of Cholinesterase Enzymes (e.g., Acetylcholinesterase)

Cholinesterase enzymes, such as acetylcholinesterase (AChE), are crucial for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov While direct studies on this compound's effect on cholinesterases are not extensively reported, research into structurally related naphthalene derivatives indicates potential for interaction.

For instance, certain newly synthesized naphthalene derivatives have been identified as potential AChE inhibitors. nih.gov In silico screening followed by in vitro and in vivo validation has shown that some naphthalene-based compounds can significantly diminish AChE levels in the brain. nih.gov However, the inhibitory potency of these compounds was found to be less than that of established drugs like donepezil. nih.gov The anticancer drug irinotecan, which also has a complex ring structure, has been shown to inhibit AChE, suggesting that diverse molecular scaffolds can interact with this enzyme. nih.gov The mechanism of inhibition by these larger molecules is often noncompetitive, potentially involving binding to the peripheral anionic site of the enzyme. nih.gov Although specific data on this compound is lacking, the broader class of naphthalene derivatives warrants further investigation for cholinesterase modulation.

Receptor Antagonism and Agonism Mechanisms

Interaction with Chemokine Receptors (e.g., CCR8)

The human CC chemokine receptor 8 (CCR8) is a G protein-coupled receptor that has emerged as a therapeutic target for inflammatory diseases and, more recently, in immuno-oncology due to its role in the tumor microenvironment. bohrium.comnih.gov The naphthalene sulfonamide scaffold is recognized for its CCR8 antagonistic properties. bohrium.comresearchgate.net

Extensive research has focused on the design and synthesis of naphthalene-derived antagonists for human CCR8. nih.govnih.gov These studies have reported compounds with potent antagonistic activity, with IC50 values in the nanomolar range in both binding and functional assays. nih.govtandfonline.com The mechanism of these antagonists involves blocking the activation of CCR8 by its natural ligand, CCL1. tandfonline.com Interestingly, some naphthalene sulfonamides have also been identified as potent inverse agonists, capable of inhibiting the constitutive activity of CCR8. tandfonline.com Homology modeling based on the structures of related chemokine receptors has been instrumental in understanding the structure-activity relationships and predicting the binding modes of these naphthalene sulfonamide antagonists. tandfonline.com

Table 2: Antagonistic Activity of Naphthalene Sulfonamide Analogues at the CCR8 Receptor This table summarizes the half-maximal inhibitory concentration (IC50) values for various naphthalene sulfonamide analogues, indicating their potency as CCR8 antagonists in different functional assays.

| Compound | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| NS-15 | Calcium Release | 2 | tandfonline.com |

| NS-15 | Cell Migration | 16 | tandfonline.com |

| Various Analogues | CCL1 Competition Binding | nM range | nih.gov |

| Various Analogues | Calcium Mobilization | nM range | nih.gov |

Modulation of Serotonin (B10506) Receptors (e.g., 5-HT6)

The serotonin 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a target for treating cognitive disorders. nih.govgoogle.com Naphthalene sulfonamide derivatives have been designed and synthesized as selective and high-affinity ligands for the 5-HT6 receptor. nih.gov

One notable analogue, E-6837 (5-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)naphthalene-2-sulfonamide), was initially identified as an antagonist but later characterized as a potent partial agonist at the 5-HT6 receptor. nih.govnih.gov This highlights the functional diversity that can arise from subtle structural modifications within this chemical class. The affinity of these compounds for the 5-HT6 receptor is often high, with Ki values in the nanomolar and even sub-nanomolar range. nih.gov The arylsulfonyl moiety, a common feature in early 5-HT6 receptor antagonists, is present in these naphthalene-based ligands, contributing to their binding affinity. nih.gov Research has also explored replacing the naphthalene group with other bicyclic systems, but the naphthalene-sulfonamide core remains a key scaffold for potent 5-HT6 receptor ligands. semanticscholar.orgacs.org

Table 3: Binding Affinities and Functional Activities of Naphthalene Sulfonamide Analogues at the 5-HT6 Receptor This table shows the binding affinity (Ki) and functional activity (as antagonists or partial agonists) of various naphthalene sulfonamide analogues for the 5-HT6 receptor.

| Compound | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|

| E-6837 | 0.2 | Partial Agonist | nih.gov |

| Compound 9 | 7.2 | Antagonist | nih.gov |

| Compound 10 | 0.8 | Partial Agonist | nih.gov |

| Compound 11 | 3.5 | Full Agonist | nih.gov |

| Compound 4j | pKi = 7.83 | Antagonist (IC50 = 32 nM) | semanticscholar.org |

| PR 8 | 98 | - | acs.org |

Cellular Pathway Perturbations and Biological Outcomes

Impact on Cellular Proliferation Pathways in Research Models

The naphthalene sulfonamide scaffold has been investigated for its effects on cellular proliferation, with several analogues demonstrating significant antiproliferative activity in various cancer cell lines. semanticscholar.orgnih.gov This suggests that these compounds can perturb cellular pathways essential for cell growth and division.

One mechanism of action identified for a naphthalene sulfonamide derivative is the inhibition of tubulin polymerization. nih.gov By interacting with the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Studies have shown potent antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines, with some analogues exhibiting IC50 values in the sub-micromolar range. semanticscholar.orgnih.gov

Furthermore, research on 5-aminonaphthalene-1-sulfonamide (B1598339) derivatives has identified inhibitors of the nuclear receptor binding SET domain-protein 2 (NSD2), which can suppress the proliferation of hematological tumor cells. sci-hub.se Another study reported that N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a calmodulin antagonist, inhibits the proliferation of Chinese hamster ovary (CHO-K1) cells by selectively blocking the G1/S boundary phase of the cell cycle. pnas.org While a direct link between 5-HT6 receptor affinity and antiproliferative activity has not been consistently established, the diverse mechanisms through which naphthalene sulfonamide analogues impact cell proliferation highlight their potential as a basis for developing novel anticancer agents. mdpi.commdpi.com

Table 4: Antiproliferative Activity of Naphthalene Sulfonamide Analogues in Cancer Cell Lines This table displays the half-maximal inhibitory concentration (IC50) values of various naphthalene sulfonamide analogues against different human cancer cell lines, demonstrating their cytotoxic potential.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 5c | MCF-7 (Breast Cancer) | 0.51 | semanticscholar.orgnih.gov |

| Compound 5c | A549 (Lung Cancer) | 0.33 | semanticscholar.orgnih.gov |

| Compound 9c | RS4;11 (Leukemia) | Potent Inhibition | sci-hub.se |

| Compound 9c | KMS11 (Myeloma) | Potent Inhibition | sci-hub.se |

| W-7 | CHO-K1 (Ovarian) | 32 | pnas.org |

Anti-inflammatory Pathway Interventions

The anti-inflammatory properties of sulfonamide-based compounds are well-documented, with research pointing towards their ability to modulate multiple pathways involved in the inflammatory cascade. ontosight.ainih.gov Analogues of this compound have demonstrated significant anti-inflammatory effects through various mechanisms, often targeting key enzymes that propagate inflammation. A prominent strategy in developing modern anti-inflammatory agents is the simultaneous inhibition of multiple enzymatic targets, such as carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). unifi.it

Investigations into novel pyridazinone-based benzenesulfonamides revealed their potential as multi-target anti-inflammatory agents. unifi.it This multi-target approach is considered a valuable strategy for creating anti-inflammatory drugs that may circumvent the drawbacks associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). unifi.it In a similar vein, newly synthesized benzenesulfonamide (B165840) derivatives have exhibited potent anti-inflammatory activity, in some cases surpassing that of the standard drug indomethacin (B1671933) in carrageenan-induced paw edema models in rats. mdpi.com For instance, one such derivative achieved a 99.69% inhibition of inflammation at the fourth hour, compared to 57.66% for indomethacin. mdpi.com This effect is strongly linked to the inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound 1 | 65.44 | 89.65 |

| Compound 2 | 59.87 | 81.43 |

| Compound 3 | 69.51 | 94.28 |

| Indomethacin (Standard) | 75.21 | 68.33 |

Beyond COX inhibition, other signaling pathways are also implicated. A close analogue, 2-((6-Fluoronaphthalen-2-yl)oxy)-N-((2,4-dimethylphenyl)sulfonyl)acetamide, functions as an activator of the Exchange Proteins Directly Activated by cAMP 1 (EPAC1). hw.ac.uk This activation has been shown to robustly inhibit IL-6-activated STAT3 and the subsequent induction of the pro-inflammatory vascular cell adhesion molecule 1 (VCAM1). hw.ac.uk Furthermore, studies on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, a synthetic sulfonamide with analgesic properties, suggest the possible involvement of serotonergic and opioidergic pathways in its mechanism of action, highlighting the diverse molecular routes through which these compounds can exert their effects. nih.gov

Antiparasitic Mechanisms (e.g., against Leishmania)

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, remains a significant global health issue. google.comnih.gov These parasites have evolved sophisticated mechanisms to survive within their hosts, including the subversion of the host immune response. nih.gov Key evasion strategies include the repression of signaling pathways like JAK/STAT and the inhibition of crucial immune-stimulating molecules such as Interleukin-12 (IL-12). nih.gov Therefore, an effective antiparasitic agent may function by counteracting these parasitic manipulations or by targeting essential parasite-specific metabolic pathways.

While direct mechanistic studies on this compound against Leishmania are not extensively detailed, its chemical class provides clues to potential modes of action. Sulfonamides are famously known as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) in bacteria. nih.gov This enzyme is vital for the synthesis of folate, a necessary precursor for nucleic acid production. As folate synthesis is also essential for parasites, DHPS presents a plausible target for sulfonamide-based drugs in Leishmania.

Molecular docking studies have identified other critical protein targets within Leishmania that could be susceptible to inhibition. nih.gov These potential targets include enzymes essential for parasite survival, such as:

Methionyl-tRNA synthetase: Crucial for protein synthesis. nih.gov

Glycerol-3-phosphate dehydrogenase: Involved in energy metabolism. nih.gov

N-myristoyl transferase: Plays a role in protein modification and localization. nih.gov

The specific structure of an antiparasitic compound is critical to its efficacy, as demonstrated by studies on alkylphosphocholine analogues where activity against L. donovani was dependent on the alkyl chain length. mdpi.com This underscores the importance of the unique naphthalene and sulfonamide scaffolds of this compound in potential interactions with parasitic enzymes.

Elucidation of Binding Modes and Key Molecular Interactions with Biological Targets

The biological activity of this compound and its analogues is fundamentally governed by their three-dimensional structure and their ability to form specific interactions with target proteins. The chemical moieties of the molecule, namely the sulfonamide group, the naphthalene ring system, and the fluorine atom, each play distinct roles in binding. The sulfonic acid group is capable of forming strong hydrogen bonds with amino acid residues, while the fluorine atom can enhance the compound's binding affinity and selectivity for its molecular targets.

A clear example of the binding mode for this class of compounds comes from the X-ray crystal structure of 5-dimethylamino-1-naphthalene sulfonamide (dansylamide) complexed with human carbonic anhydrase II (CAII). nih.gov In this interaction, the sulfonamide group directly coordinates with the zinc ion located in the enzyme's active site. The fused naphthyl ring of the inhibitor extends into a hydrophobic pocket, where it establishes multiple van der Waals contacts with several non-polar amino acid residues. nih.gov This binding is not a simple lock-and-key fit; it induces a conformational change in the residue Leu-198 to accommodate the inhibitor. nih.gov

| Interacting Moiety | Target Residues/Component | Type of Interaction |

|---|---|---|

| Sulfonamide Group | Active Site Zinc Ion (Zn²⁺) | Coordination Bond |

| Naphthyl Ring | Val-121 | van der Waals Contact |

| Phe-131 | van der Waals Contact | |

| Val-143 | van der Waals Contact | |

| Leu-198 | van der Waals Contact | |

| Trp-209 | van der Waals Contact |

Studies on naphthalene derivatives as inhibitors of Cytochrome P450 (CYP) enzymes further illuminate key binding principles. For inhibitors of the CYP2A6 isoform, where 2-fluoronaphthalene (B33398) has been used as a reference structure, important factors influencing binding potency include hydrogen bond formation with residues like Asn-297, cation-π interactions with the heme group, and extensive hydrophobic interactions within the active site. mdpi.com Similarly, for CYP1A2 inhibitors, hydrophobic interactions play a dominant role in determining binding potency. mdpi.com The presence of a large, sterically favored region within the CYP1A2 binding pocket accommodates hydrophobic and aromatic moieties of the inhibitors. mdpi.com These findings collectively highlight a recurring theme: a combination of directed interactions, such as hydrogen bonds with the sulfonamide group, and broader hydrophobic contacts involving the naphthalene ring system are critical for the molecular recognition and inhibitory activity of this class of compounds.

Advanced Characterization and Computational Studies of 4 Fluoronaphthalene 2 Sulfonamide

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized compounds like 4-Fluoronaphthalene-2-sulfonamide. Each method offers unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

Research Findings: For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be utilized for a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region, typically between 7.0 and 8.6 ppm, corresponding to the protons on the naphthalene (B1677914) ring. unar.ac.id The specific chemical shifts and coupling patterns (doublets, triplets, and multiplets) would be influenced by the positions of the fluorine and sulfonamide substituents. The two protons of the primary sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum would display distinct signals for each of the ten carbon atoms of the naphthalene core, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine atom would exhibit a large C-F coupling constant, a characteristic feature in ¹³C NMR. Aromatic carbon signals are anticipated in the range of 106-140 ppm. unar.ac.id

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single signal would be expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic naphthalene system.

Table 1: Expected NMR Data for this compound Note: The following are predicted values based on typical ranges for similar structures and are not from direct experimental measurement of this specific compound.

| Nucleus | Predicted Chemical Shift (δ) ppm | Expected Multiplicity |

| Aromatic Protons (¹H) | 7.0 - 8.6 | m, d, t |

| -SO₂NH₂ Protons (¹H) | Variable, broad singlet | s (br) |

| Aromatic Carbons (¹³C) | 106 - 140 | s, d (due to C-F coupling) |

| Fluorine (¹⁹F) | Specific to environment | s |

Mass Spectrometry (MS) for Molecular Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Research Findings: For this compound (C₁₀H₈FNO₂S), the molecular weight is 225.24 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 226.2. unar.ac.id High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. Fragmentation analysis could reveal the loss of the SO₂NH₂ group or other characteristic fragments, further confirming the structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 225.2 |

| [M+H]⁺ | 226.2 |

| [M+Na]⁺ | 248.2 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

Research Findings: The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. mdpi.com

N-H Stretching: The sulfonamide N-H bonds are expected to show absorptions in the region of 3450-3300 cm⁻¹.

S=O Stretching: The sulfonyl group (S=O) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch on the aromatic ring is expected in the 1250-1000 cm⁻¹ region.

Aromatic C=C and C-H Stretching: The spectrum will also show absorptions for the aromatic C=C bonds (around 1600-1450 cm⁻¹) and C-H bonds (above 3000 cm⁻¹). mdpi.com

Table 3: Expected FT-IR Absorption Bands for this compound Note: These are characteristic frequency ranges and may vary slightly for the specific molecule.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Sulfonamide | N-H stretch | 3450 - 3300 |

| Sulfonyl | S=O asymmetric stretch | 1350 - 1300 |

| Sulfonyl | S=O symmetric stretch | 1160 - 1140 |

| Fluoroaromatic | C-F stretch | 1250 - 1000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aromatic Ring | C-H stretch | >3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like naphthalene derivatives, this technique reveals properties related to their conjugated π-electron systems.

Research Findings: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λ_max) characteristic of the naphthalene chromophore. ijbpas.com The electronic transitions are typically of the π → π* type. The presence of the sulfonamide and fluorine substituents would cause slight shifts (either bathochromic or hypsochromic) in the absorption bands compared to unsubstituted naphthalene. The photophysical properties, such as fluorescence, could also be investigated, as many naphthalene sulfonamide derivatives are known to be fluorescent. mdpi.com

Crystallographic Analysis for Three-Dimensional Structure Determination

Crystallographic techniques, particularly X-ray diffraction, provide definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction analysis is the gold standard for determining the precise atomic arrangement of a crystalline solid. This method allows for the visualization of the molecule's conformation and how it packs in a crystal lattice, revealing non-covalent interactions like hydrogen bonding.

Research Findings: While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of related naphthalene sulfonamide structures indicates that intermolecular hydrogen bonding is a dominant feature. researchgate.netnih.gov It is highly probable that the sulfonamide group of this compound would act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen atoms). These hydrogen bonds would likely link adjacent molecules, forming complex one-, two-, or three-dimensional networks in the solid state. The fluorine atom may also participate in weaker intermolecular interactions. The analysis would also confirm the planarity of the naphthalene ring system and the geometry around the sulfur atom. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in modern chemical research, enabling the prediction of molecular properties and interactions without the need for extensive laboratory experiments. For this compound, these in silico techniques provide a theoretical framework to understand its electronic characteristics, potential biological target interactions, and the dynamic nature of these associations.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of molecules. These methods have been applied to related sulfonamide and fluoronaphthalene structures to understand their intrinsic properties.

DFT calculations can be used to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. A common approach involves using the B3LYP functional with a basis set such as 6-311G+(d,p) nih.govnih.gov. From the optimized geometry, various electronic properties can be calculated. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability nih.gov.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would likely show negative potential (red/yellow areas) around the electronegative oxygen and nitrogen atoms of the sulfonamide group and the fluorine atom, indicating these are sites susceptible to electrophilic attack or capable of forming hydrogen bonds. The aromatic naphthalene ring would represent a region of varying potential, influencing its interaction with other molecules nih.gov.

Studies on related fluoroaromatic compounds show that the fluorine atom significantly alters the electronic configuration through inductive and mesomeric effects, which can influence the molecule's reactivity in substitution reactions . DFT calculations on the nucleophilic aromatic substitution (SNAr) reactions of similar fluoronaphthalene derivatives have shown that such reactions can proceed through a concerted mechanism, with the activation energy barrier being influenced by solvent effects researchgate.net.

Table 1: Parameters for Quantum Chemical Calculations

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Method | The theoretical approach used for calculations. | Density Functional Theory (DFT) |

| Functional | The approximation used to describe the exchange-correlation energy in DFT. | B3LYP nih.govnih.gov, ωB97X-D acs.org |

| Basis Set | The set of mathematical functions used to represent the electronic wave function. | 6-311G+(d,p) nih.govnih.gov, 6-31+G(d,p) researchgate.net |

| Output | Key calculated properties. | Optimized Geometry, HOMO/LUMO Energies, Molecular Electrostatic Potential (MEP) |

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. While specific docking studies for this compound are not widely published, the extensive research on other sulfonamide-containing compounds allows for informed predictions about its potential biological targets and binding modes nih.govrsc.org.

The sulfonamide moiety is a well-known pharmacophore that targets a variety of enzymes. Docking studies on related sulfonamides have shown their potential to inhibit targets such as DNA gyrase, Polo-like kinases (Plk1), and insulysin nih.govnih.govrsc.org. The process involves placing the 3D structure of this compound into the active site of a target protein. The simulation then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol nih.gov.

The predicted binding mode of this compound would likely involve key interactions:

Hydrogen Bonds: The -SO₂NH₂ group is an excellent hydrogen bond donor and acceptor, capable of forming strong hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone in a receptor's active site .

π-π Stacking: The planar naphthalene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The bicyclic aromatic system also provides a large hydrophobic surface that can interact with nonpolar pockets within the binding site.

Halogen Bonds: The fluorine atom can participate in halogen bonding or other specific interactions that enhance binding affinity and selectivity acs.org.

These simulations are crucial for virtual screening campaigns to identify potential protein targets and for lead optimization to design derivatives with improved binding affinity f1000research.comnih.gov.

Table 2: Potential Interactions of this compound from Docking Studies of Analogs

| Interaction Type | Molecular Feature | Potential Interacting Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide Group (-SO₂NH₂) | Serine, Threonine, Aspartate, Glutamate | |

| π-π Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan | |

| Hydrophobic Interactions | Naphthalene Ring | Leucine, Isoleucine, Valine, Alanine | peerj.com |

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Conformational Landscapes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes of the complex over time bg.ac.rs. Following docking, the most promising ligand-protein complex can be subjected to MD simulations in a simulated physiological environment.

In a typical MD simulation, the docked complex is solvated in a box of water molecules with ions to mimic physiological conditions. The forces on each atom are calculated, and the system's evolution is simulated over a set period, often on the nanosecond to microsecond timescale rsc.org.

Analysis of the MD trajectory provides several key insights:

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the predicted pose.

Flexibility of the Protein: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein that may be involved in ligand binding or conformational changes.

Binding Free Energy: Advanced calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can be applied to the MD trajectory to obtain a more accurate estimate of the binding free energy, which accounts for solvation effects and entropic contributions peerj.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities mdpi.com. By building a predictive model, the activity of new or untested compounds, such as this compound, can be estimated.

The QSAR process involves several steps:

Data Set Collection: A training set of structurally related molecules with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include constitutional, topological, physicochemical, and 3D descriptors.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation linking the descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously tested using cross-validation techniques and an external test set of compounds not used in model development nih.gov.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize how steric and electrostatic fields of the molecules correlate with activity, providing intuitive guidance for drug design mdpi.comresearchgate.net. For instance, a CoMFA model might indicate that a bulky group is favored in one region for enhanced activity, while a positive electrostatic potential is favored in another researchgate.net.

Given that sulfonamides are known inhibitors of enzymes like Cytochrome P450s, a QSAR model developed for a series of naphthalene-based or sulfonamide-based inhibitors could be used to predict the inhibitory potential of this compound against that specific target mdpi.comresearchgate.net.

In Silico Assessment of Molecular Features for Biological Exploration

The sulfonamide group is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, including antibacterial, diuretic, and anticancer agents nih.gov. Its ability to act as a bioisostere for carboxylic acids and its strong hydrogen bonding capacity make it a key anchor for binding to many protein targets.

The fluoronaphthalene scaffold provides a rigid, hydrophobic core that can be optimized for specific binding pockets. The introduction of a fluorine atom is a common strategy in drug design for several reasons acs.org:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa and enhancing interactions with the target. It can also participate in favorable orthogonal multipolar interactions or specific halogen bonds.

Membrane Permeability: In some cases, fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.